molecular formula C14H27N3O3 B7928192 {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No.: B7928192
M. Wt: 285.38 g/mol
InChI Key: RFPRTBTZPXIJMC-UHFFFAOYSA-N
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Description

{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its cyclohexyl ring, which is substituted with an amino-acetyl group and a methyl-amino group, and its carbamic acid tert-butyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino-acetyl group: This step involves the acylation of the cyclohexyl ring with an amino-acetyl chloride in the presence of a base such as triethylamine.

    Addition of the methyl-amino group: The methyl-amino group can be introduced through a nucleophilic substitution reaction using methylamine.

    Formation of the carbamic acid tert-butyl ester: This final step involves the reaction of the amino-substituted cyclohexyl compound with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl and methyl-amino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbamic acid tert-butyl ester moiety, potentially yielding the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid methyl ester
  • {4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
  • {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid ethyl ester

Uniqueness

{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)-methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-10-5-7-11(8-6-10)17(4)12(18)9-15/h10-11H,5-9,15H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPRTBTZPXIJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(C)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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